molecular formula C14H13NO5 B3215899 4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid CAS No. 116903-86-7

4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid

Cat. No.: B3215899
CAS No.: 116903-86-7
M. Wt: 275.26 g/mol
InChI Key: GKQNUEKGJUFSJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the pyridine ring.

    Methoxybenzyloxy Substitution: Substitution of a methoxybenzyloxy group at the 5-position.

    Carboxylation: Introduction of the carboxylic acid group at the 2-position.

Industrial Production Methods

the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and adhering to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-5-(4-methoxyphenyl)picolinic acid
  • 4-Hydroxy-5-(4-ethoxybenzyloxy)picolinic acid
  • 4-Hydroxy-5-(4-methylbenzyloxy)picolinic acid

Uniqueness

4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methoxy]-4-oxo-1H-pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-19-10-4-2-9(3-5-10)8-20-13-7-15-11(14(17)18)6-12(13)16/h2-7H,8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQNUEKGJUFSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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